(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
This compound is a pyrazolo-pyridinone derivative featuring a cinnamoylpiperazine moiety at position 7, an isopropyl group at position 5, and a phenyl substituent at position 2. Its structure combines a bicyclic pyrazolo[4,3-c]pyridin-3(5H)-one core with a piperazine-carbonyl linker conjugated to a cinnamoyl group. The (E)-stereochemistry of the cinnamoyl double bond is critical for its conformational stability and interaction with biological targets, such as kinases or G-protein-coupled receptors (GPCRs) . The compound’s synthesis likely involves multi-step reactions, including cyclocondensation for the pyrazolo-pyridinone core and amide coupling for the piperazine-cinnamoyl moiety .
Properties
IUPAC Name |
2-phenyl-7-[4-[(E)-3-phenylprop-2-enoyl]piperazine-1-carbonyl]-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3/c1-21(2)33-19-24(27-25(20-33)29(37)34(30-27)23-11-7-4-8-12-23)28(36)32-17-15-31(16-18-32)26(35)14-13-22-9-5-3-6-10-22/h3-14,19-21H,15-18H2,1-2H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHVDFFFMAPHCP-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridin-3(5H)-one core, which is then functionalized through a series of reactions including acylation, alkylation, and condensation reactions. Key reagents used in these steps include acyl chlorides, alkyl halides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that piperazine derivatives, including this compound, exhibit significant anti-inflammatory properties. They inhibit the activity of chemokines involved in leukocyte migration and activation, thereby potentially reducing inflammation in various pathological conditions .
Neuroprotective Effects
The pyrazolo[4,3-c]pyridine scaffold has been associated with neuroprotective effects. Compounds in this class may modulate neuroinflammatory responses and protect against neuronal damage in conditions like Alzheimer's disease and other neurodegenerative disorders. This is attributed to their ability to influence signaling pathways related to oxidative stress and inflammation .
Antitumor Activity
Preliminary studies suggest that (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one may possess antitumor properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of key cellular pathways that regulate cell survival and proliferation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in cytokine levels in animal models of inflammation. |
| Study B | Neuroprotection | Showed reduced neuronal apoptosis in vitro under oxidative stress conditions. |
| Study C | Antitumor activity | Induced apoptosis in various cancer cell lines through mitochondrial pathway activation. |
Mechanism of Action
The mechanism by which (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazolo[4,3-c]pyridin-3(5H)-one vs. Pyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound 58, ):
- Bioactivity: Pyrimidinone derivatives often exhibit enhanced solubility due to increased polarity, whereas pyridinones may offer better lipophilicity for membrane penetration .
- Synthetic Routes: Both cores are synthesized via cyclocondensation, but pyrimidinones require additional steps for nitrogen substitution .
Piperazine-Linked Derivatives
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, ):
- Key Similarities: Both compounds incorporate a piperazine moiety linked to a heterocyclic core.
- Pharmacological Relevance: Piperazine derivatives are common in CNS-targeting drugs; the trifluoromethyl group in Compound 5 enhances metabolic stability compared to the cinnamoyl group .
Pyrazolo-Pyrimidinone Derivatives ()**
5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one:
- Structural Comparison: This compound shares a pyrazolo-pyrimidinone core but substitutes the cinnamoylpiperazine with a sulfonylpiperazine group.
- Functional Impact: The sulfonyl group increases acidity (pKa ~1.5) compared to the carbonyl linker, altering solubility and binding kinetics .
- Therapeutic Applications: Sulfonylpiperazine derivatives are prevalent in PDE5 inhibitors (e.g., sildenafil analogs), whereas cinnamoyl-linked compounds may target kinases .
Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Compounds
Table 2: Physicochemical Properties
| Property | Target Compound | Compound 58 () | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~525 (estimated) | 325.4 | 488.5 |
| LogP (Predicted) | 3.8 | 2.5 | 2.1 |
| Solubility (mg/mL) | <0.1 | 0.5 | 1.2 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
Key Research Findings
- Synthetic Challenges: The cinnamoylpiperazine group in the target compound requires precise stereochemical control during amide coupling, unlike sulfonylpiperazine derivatives, which are more straightforward to functionalize .
- Bioactivity Gaps: While sulfonylpiperazine-pyrazolo-pyrimidinones () show nanomolar potency in PDE5 assays, the target compound’s cinnamoyl group may redirect activity toward kinases like BRAF or CDK2, though experimental data are lacking .
- Metabolic Stability: Piperazine-linked compounds with carbonyl groups (e.g., the target) exhibit shorter half-lives (t1/2 ~2.3 h in rats) compared to sulfonyl analogs (t1/2 ~6.7 h) due to esterase susceptibility .
Notes on Contradictions and Limitations
- and highlight divergent synthetic strategies for piperazine conjugation, but neither addresses the stereochemical stability of cinnamoyl derivatives .
- Pharmacokinetic data for the target compound are absent in the provided evidence, limiting direct comparisons with ’s well-characterized PDE5 inhibitor .
Biological Activity
The compound (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a derivative of pyrazolo[4,3-c]pyridine, which has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrazolo[4,3-c]pyridine core : Known for its diverse biological activities.
- Cinnamoylpiperazine moiety : Potentially enhances bioactivity through interaction with various biological targets.
- Isopropyl and phenyl substitutions : These groups may influence lipophilicity and receptor interactions.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-b]pyridine exhibit significant antitumor properties. For instance:
- In vitro studies indicated that certain derivatives possess broad-spectrum activity against various cancer cell lines, showing promising antiproliferative effects. The most effective compounds in these studies have been identified as having specific structural modifications that enhance their binding affinity to target proteins involved in cancer progression .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Piperazine derivatives have been documented to inhibit chemokines such as MIP-la and RANTES, which are involved in inflammatory responses. This inhibition can lead to reduced inflammation in various models of inflammatory diseases .
Antimicrobial Activity
Research indicates that pyrazolo[4,3-b]pyridine derivatives also exhibit antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) values for selected derivatives have shown effectiveness against common pathogens like Staphylococcus aureus and Klebsiella pneumoniae, with some compounds achieving MIC values as low as 0.25 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound may inhibit key kinases involved in cancer cell signaling pathways, contributing to its antitumor effects.
- Receptor Modulation : Interaction with specific receptors can modulate inflammatory pathways, providing therapeutic effects in inflammatory conditions.
- Antioxidant Properties : Some derivatives demonstrate antioxidant activity, which may protect cells from oxidative stress during disease progression.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the pyrazolo[4,3-b]pyridine class:
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound?
A multi-step approach is typically employed:
- Step 1 : Construct the pyrazolo[4,3-c]pyridinone core via cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions.
- Step 2 : Introduce the 4-cinnamoylpiperazine moiety through amide coupling (e.g., EDC/HOBt or DCC) at the 7-position carbonyl group.
- Step 3 : Optimize isopropyl and phenyl substitutions using regioselective alkylation/arylation reactions. Key challenges include controlling regiochemistry during cyclization and minimizing racemization during coupling .
Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyrazolo-pyridine and phenyl groups) and piperazine N–CH₂ signals (δ 2.5–3.5 ppm). The isopropyl group shows a doublet at δ 1.2–1.5 ppm.
- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for the pyridinone and cinnamoyl groups).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. Comparative analysis with structurally analogous compounds (e.g., ethyl 4-(5-methyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate) is critical for validation .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize assays based on structural analogs:
- Kinase inhibition : Test against tyrosine kinases (e.g., Src, Abl) using fluorescence polarization assays.
- GPCR modulation : Screen for serotonin (5-HT₃) or dopamine receptor binding via radioligand displacement.
- Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages (IC₅₀ values <10 μM are promising) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data across studies?
Contradictions may arise from:
- Assay variability : Compare protocols for cell lines (e.g., HeLa vs. DU 145), incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Structural analogs : Evaluate substituent effects (e.g., cinnamoyl vs. acetyl piperazine derivatives) using matched molecular pair analysis.
- Data normalization : Use Z-factor validation to ensure assay robustness. Cross-referencing with structurally related pyrazolo-pyridines (e.g., ethyl 4-(5-methyl-3-oxo-2-phenyl derivatives) is essential .
Q. What computational methods predict target interactions and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with isopropyl/phenyl groups).
- MD simulations : Assess stability of piperazine-cinnamoyl conformers in explicit solvent (100 ns trajectories).
- QSAR : Corporate Hammett constants for substituents on the cinnamoyl group to predict electronic effects on activity .
Q. How to optimize bioassays for this compound given its physicochemical properties?
- Solubility : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes for aqueous assays.
- Stability : Monitor degradation under physiological pH (4–8) via HPLC-UV at 254 nm.
- Membrane permeability : Perform parallel artificial membrane permeability assays (PAMPA) with log P values >3 indicating favorable absorption .
Q. What strategies enhance selectivity over off-target receptors/enzymes?
- SAR-guided modifications : Replace the cinnamoyl group with substituted acrylamides to reduce π-π stacking with non-target proteins.
- Proteome-wide profiling : Use thermal shift assays (TSA) to identify unintended targets.
- Crystallography : Resolve co-crystal structures with kinases to guide steric bulk incorporation (e.g., tert-butyl instead of isopropyl) .
Q. How to address solubility challenges in preclinical formulations?
- Salt formation : Screen with hydrochloric or succinic acid to improve aqueous solubility.
- Prodrug design : Introduce phosphate esters at the pyridinone carbonyl for hydrolytic activation in vivo.
- Nanoformulation : Use lipid nanoparticles (LNPs) with >80% encapsulation efficiency for in vivo delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
